molecular formula C12H8N4O7 B3868072 6-[2-(2-hydroxy-5-nitrophenyl)vinyl]-5-nitro-2,4(1H,3H)-pyrimidinedione

6-[2-(2-hydroxy-5-nitrophenyl)vinyl]-5-nitro-2,4(1H,3H)-pyrimidinedione

Cat. No. B3868072
M. Wt: 320.21 g/mol
InChI Key: AQZSXODDJFIWHL-HNQUOIGGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “6-[2-(2-hydroxy-5-nitrophenyl)vinyl]-5-nitro-2,4(1H,3H)-pyrimidinedione” is a heterocyclic compound . It’s part of a series of chalcones and their pyrimidine derivatives synthesized using different aromatic amines and salicylaldehyde .


Synthesis Analysis

The synthesis of this compound involves a one-pot process based on barbituric acid derivatives, 1,3-cyclohexandione, and 2-nitrobenzaldehyde in water media involving diethyl amine as a base . The reaction proceeds efficiently and smoothly with high yield .


Molecular Structure Analysis

The structures of newly synthesized compounds were confirmed using different spectroscopic techniques such as IR, 1 H-NMR, 13 C-NMR, and mass spectral analysis, and elemental analysis .


Chemical Reactions Analysis

The compound is part of a new series of chalcones and their pyrimidine derivatives . Chalcones are valuable intermediates in the synthesis of many active pharmaceutical drugs .

Mechanism of Action

The mechanism of action of 6-[2-(2-hydroxy-5-nitrophenyl)vinyl]-5-nitro-2,4(1H,3H)-pyrimidinedione is not fully understood, but it is believed to involve the formation of reactive oxygen species (ROS) upon exposure to light. These ROS can cause damage to cells and tissues, leading to cell death. This compound may also interact with proteins and enzymes, leading to their inhibition or activation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the induction of apoptosis in cancer cells, the inhibition of viral replication, and the modulation of immune responses. This compound has also been shown to have potential neuroprotective effects in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of using 6-[2-(2-hydroxy-5-nitrophenyl)vinyl]-5-nitro-2,4(1H,3H)-pyrimidinedione in lab experiments is its fluorescent properties, which allow for easy detection and visualization. This compound is also relatively stable and can be easily synthesized. However, one limitation of using this compound is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are several future directions for research involving 6-[2-(2-hydroxy-5-nitrophenyl)vinyl]-5-nitro-2,4(1H,3H)-pyrimidinedione. One area of interest is the development of this compound-based therapeutics for cancer treatment, either as a photosensitizer in photodynamic therapy or as an inhibitor of protein tyrosine phosphatases. Another area of interest is the study of this compound's potential antiviral and antibacterial properties, which may have implications for the treatment of infectious diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential toxic effects.

Scientific Research Applications

6-[2-(2-hydroxy-5-nitrophenyl)vinyl]-5-nitro-2,4(1H,3H)-pyrimidinedione has been used in various scientific research applications, including as a fluorescent probe for DNA and RNA, as a photosensitizer in photodynamic therapy for cancer treatment, and as a potential inhibitor of protein tyrosine phosphatases. This compound has also been studied for its potential antiviral and antibacterial properties.

properties

IUPAC Name

6-[(E)-2-(2-hydroxy-5-nitrophenyl)ethenyl]-5-nitro-1H-pyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N4O7/c17-9-4-2-7(15(20)21)5-6(9)1-3-8-10(16(22)23)11(18)14-12(19)13-8/h1-5,17H,(H2,13,14,18,19)/b3-1+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQZSXODDJFIWHL-HNQUOIGGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])C=CC2=C(C(=O)NC(=O)N2)[N+](=O)[O-])O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1[N+](=O)[O-])/C=C/C2=C(C(=O)NC(=O)N2)[N+](=O)[O-])O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N4O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-[2-(2-hydroxy-5-nitrophenyl)vinyl]-5-nitro-2,4(1H,3H)-pyrimidinedione
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6-[2-(2-hydroxy-5-nitrophenyl)vinyl]-5-nitro-2,4(1H,3H)-pyrimidinedione
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6-[2-(2-hydroxy-5-nitrophenyl)vinyl]-5-nitro-2,4(1H,3H)-pyrimidinedione
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6-[2-(2-hydroxy-5-nitrophenyl)vinyl]-5-nitro-2,4(1H,3H)-pyrimidinedione
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6-[2-(2-hydroxy-5-nitrophenyl)vinyl]-5-nitro-2,4(1H,3H)-pyrimidinedione
Reactant of Route 6
6-[2-(2-hydroxy-5-nitrophenyl)vinyl]-5-nitro-2,4(1H,3H)-pyrimidinedione

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.